molecular formula C16H18N6S B4729938 2-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}thio)-4,6-dimethylpyrimidine

2-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}thio)-4,6-dimethylpyrimidine

Cat. No. B4729938
M. Wt: 326.4 g/mol
InChI Key: RLMGGADEWQHVDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}thio)-4,6-dimethylpyrimidine is a compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}thio)-4,6-dimethylpyrimidine is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the activity of various enzymes involved in inflammation and pain pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to modulate various biochemical pathways involved in inflammation, pain, and cancer. It has also been shown to exhibit low toxicity and good bioavailability, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

The advantages of using 2-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}thio)-4,6-dimethylpyrimidine in lab experiments include its low toxicity, good bioavailability, and potential therapeutic applications. However, the limitations of using this compound include its high cost and the need for specialized equipment and expertise for its synthesis and analysis.

Future Directions

There are many future directions for the study of 2-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}thio)-4,6-dimethylpyrimidine. These include further investigation of its mechanism of action, optimization of its synthesis method, and development of novel formulations for its delivery. The compound could also be tested in clinical trials for its potential therapeutic applications in various diseases. Additionally, the compound could be modified to improve its efficacy and reduce its toxicity.

Scientific Research Applications

2-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}thio)-4,6-dimethylpyrimidine has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit antimicrobial, antifungal, antiviral, and anticancer properties. It has also been investigated for its potential use as an anti-inflammatory and analgesic agent. The compound has been tested in vitro and in vivo, and the results have been promising.

properties

IUPAC Name

2-[[1-(2,4-dimethylphenyl)tetrazol-5-yl]methylsulfanyl]-4,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6S/c1-10-5-6-14(11(2)7-10)22-15(19-20-21-22)9-23-16-17-12(3)8-13(4)18-16/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMGGADEWQHVDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=NN=N2)CSC3=NC(=CC(=N3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}thio)-4,6-dimethylpyrimidine

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